molecular formula C17H14N4S B388986 9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol CAS No. 36047-61-7

9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol

Cat. No.: B388986
CAS No.: 36047-61-7
M. Wt: 306.4g/mol
InChI Key: JZMKJONDRDUVGT-UHFFFAOYSA-N
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Description

9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol is a heterocyclic compound with a molecular weight of 306.4 g/mol. This compound is known for its unique structural properties, which make it a valuable asset in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include cyclization reactions and thiolation processes. Detailed synthetic routes are often proprietary and may require specialized reagents and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes. The compound is usually produced in high-purity forms for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a range of phenethyl derivatives .

Scientific Research Applications

9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9H-1,3,4,9-Tetraaza-fluorene-2-thiol
  • 9-Phenethyl-9H-1,3,4,9-tetraaza-fluorene

Uniqueness

The presence of the thiol group also provides unique chemical properties, making it a versatile compound for various research and industrial purposes .

Properties

IUPAC Name

5-(2-phenylethyl)-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c22-17-18-16-15(19-20-17)13-8-4-5-9-14(13)21(16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMKJONDRDUVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=NNC(=S)N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157302
Record name 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36047-61-7
Record name 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36047-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-(2-phenylethyl)-3H-1,2,4-triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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